5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole is a complex organic compound with the molecular formula C12H15BN2O2S This compound is notable for its unique structure, which includes a benzoxadiazole ring and a dioxaborinan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole typically involves the reaction of a benzoxadiazole derivative with a dioxaborinan compound. The reaction conditions often require the use of a solvent such as dioxane and a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its chemical behavior.
Substitution: The benzoxadiazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized benzoxadiazole compounds.
Scientific Research Applications
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
- 4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol
- 4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
Compared to similar compounds, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole stands out due to its unique combination of a benzoxadiazole ring and a dioxaborinan group. This structural feature imparts distinct chemical and physical properties, making it particularly useful in applications where stability, reactivity, and specificity are essential.
Properties
IUPAC Name |
5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-8-7-12(2,3)17-13(16-8)9-4-5-10-11(6-9)15-18-14-10/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNIPKLLIZCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=NON=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.